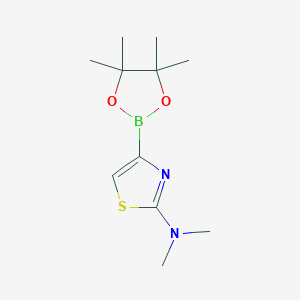
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is a type of organoboron reagent. It is a relatively stable, readily prepared, and generally environmentally benign compound . It is used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction .
Synthesis Analysis
The synthesis of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is utilized in the synthesis of this compound . This process involves a radical approach to catalytically protodeboronate 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound can also be used in protodeboronation .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
Pinacol boronic esters, including 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . One of the key applications is in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of the boron moiety from the ester, which can be a challenging task due to the increased stability of these esters . This protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Markovnikov Hydromethylation of Alkenes
Another application of pinacol boronic esters is in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds, including pinacol boronic esters . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Conversion into Functional Groups
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Drug Delivery Systems
While not specific to 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester, boronic acid pinacol esters have been used to modify hyaluronic acid to create a reactive oxygen species (ROS)-responsive drug delivery system . This system has been used to encapsulate curcumin to form curcumin-loaded nanoparticles .
Wirkmechanismus
Target of Action
The primary target of 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Its stability and reactivity make it suitable for use in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This is a critical step in many organic synthesis processes, enabling the creation of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which 2-(Dimethylamino)thiazole-4-boronic acid pinacol ester belongs, is known to be influenced by the pH of the environment . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly affected by the pH of its environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2S/c1-10(2)11(3,4)16-12(15-10)8-7-17-9(13-8)14(5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWOUAFFIVLGHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2813761.png)
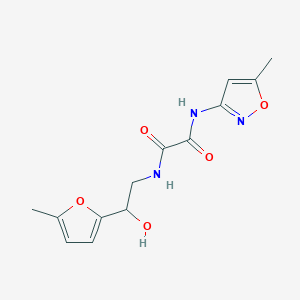
![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)
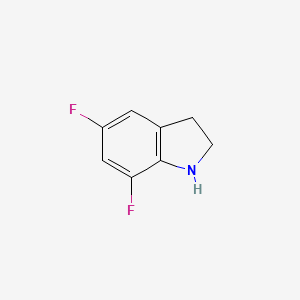
![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)

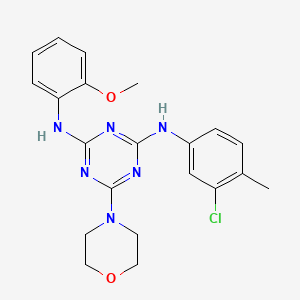


methyl}phenol](/img/structure/B2813777.png)
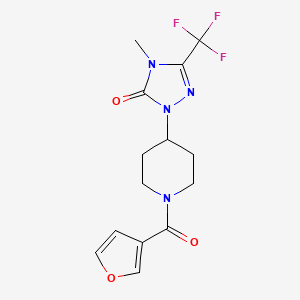

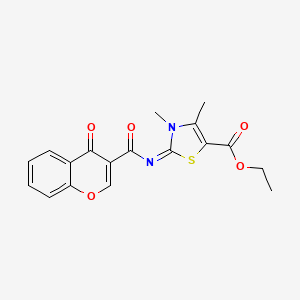
![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)